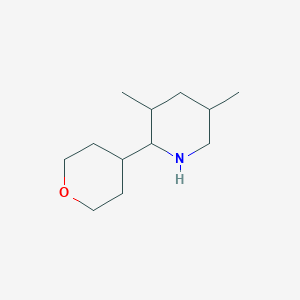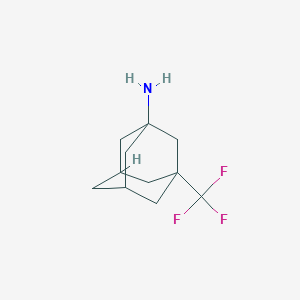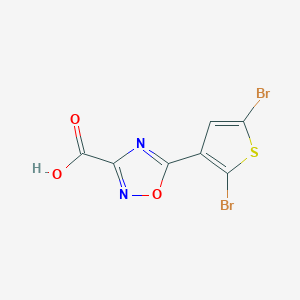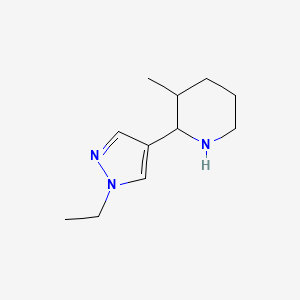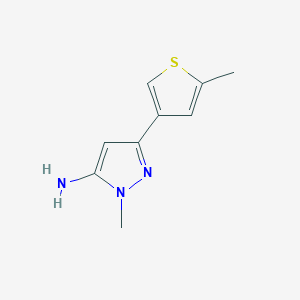
1-Methyl-3-(5-methylthiophen-3-yl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(5-methylthiophen-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both a pyrazole and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(5-methylthiophen-3-yl)-1H-pyrazol-5-amine typically involves the reaction of 5-methylthiophene-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with methyl isocyanate to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential for efficient industrial production.
化学反応の分析
Types of Reactions
1-Methyl-3-(5-methylthiophen-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
1-Methyl-3-(5-methylthiophen-3-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of 1-Methyl-3-(5-methylthiophen-3-yl)-1H-pyrazol-5-amine is not well-understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-Methyl-3-(5-methylthiophen-2-yl)-1H-pyrazol-5-amine
- 1-Methyl-3-(5-methylthiophen-4-yl)-1H-pyrazol-5-amine
- 1-Methyl-3-(5-methylthiophen-5-yl)-1H-pyrazol-5-amine
Uniqueness
1-Methyl-3-(5-methylthiophen-3-yl)-1H-pyrazol-5-amine is unique due to the specific positioning of the methyl group on the thiophene ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers.
特性
分子式 |
C9H11N3S |
|---|---|
分子量 |
193.27 g/mol |
IUPAC名 |
2-methyl-5-(5-methylthiophen-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3S/c1-6-3-7(5-13-6)8-4-9(10)12(2)11-8/h3-5H,10H2,1-2H3 |
InChIキー |
AAQQWZNOIGKJEE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CS1)C2=NN(C(=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




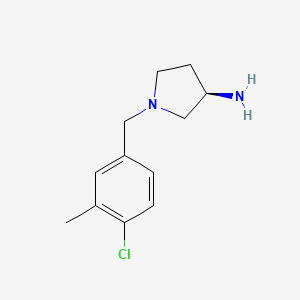
amine](/img/structure/B15272678.png)
![tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate](/img/structure/B15272684.png)
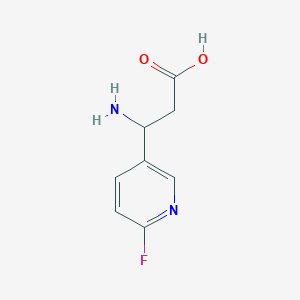
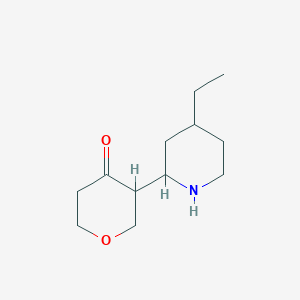
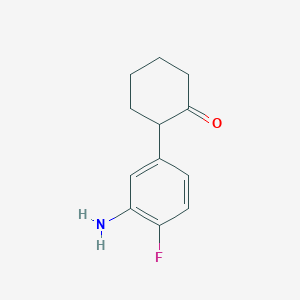
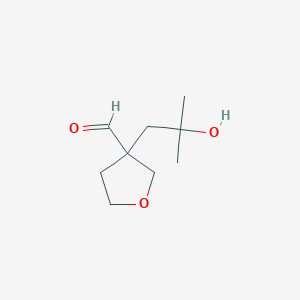
amine](/img/structure/B15272717.png)
